molecular formula C12H15NO5S B3057756 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid CAS No. 847971-96-4

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B3057756
CAS No.: 847971-96-4
M. Wt: 285.32 g/mol
InChI Key: YMDWCKBWJZBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is a benzoic acid derivative intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. The morpholinyl and methanesulfonyl functional groups make this compound a valuable building block in organic synthesis and medicinal chemistry research. These structural features are commonly found in molecules designed for pharmaceutical applications . Researchers can utilize this compound in the exploration of new chemical entities, as a precursor for the synthesis of more complex molecules, or in structure-activity relationship (SAR) studies. As with any research chemical, proper safety procedures should be followed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Specific details regarding this product's structural and chemical properties can be found on its Certificate of Analysis (CoA).

Properties

IUPAC Name

5-methylsulfonyl-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-11(10(8-9)12(14)15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDWCKBWJZBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610760
Record name 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847971-96-4
Record name 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-nitrobenzoic acid.

    Substitution Reaction: The nitro group is reduced to an amine, followed by a substitution reaction with methanesulfonyl chloride to introduce the methanesulfonyl group.

    Morpholine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, benzyl alcohol derivatives, and various substituted morpholine compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid exhibit significant antimicrobial activity. A study evaluated various compounds and found that some derivatives showed promising effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum biofilm eradication concentration (MBEC) values for certain derivatives were reported to be as low as 125 µg/mL against these pathogens, indicating their potential as antibiofilm agents .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain morpholino derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds similar to this compound have shown efficacy in inhibiting the PI3K/mTOR pathway, which is crucial for cancer cell survival and proliferation .

Synthesis and Derivative Development

The synthesis of this compound is typically achieved through multi-step organic reactions involving the introduction of the morpholine group and the methanesulfonyl moiety to a benzoic acid scaffold. The optimization of synthesis routes has been a focus of research to enhance yield and purity, which is essential for subsequent biological testing.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Nucleophilic substitutionMorpholine, benzoic acid derivative80
2SulfonationMethanesulfonyl chloride75
3PurificationRecrystallization-

Therapeutic Applications

Potential in Treating Infectious Diseases
Given its antimicrobial properties, there is potential for developing formulations for treating infections caused by resistant bacterial strains. The ability to disrupt biofilms could be particularly valuable in clinical settings where chronic infections are prevalent.

Cancer Therapy
The inhibition of key signaling pathways suggests that derivatives of this compound could serve as lead compounds for new anticancer drugs. Their development may lead to targeted therapies that minimize side effects compared to traditional chemotherapy agents.

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in preclinical models:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that certain morpholino derivatives had lower MIC values against resistant strains compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
  • In Vivo Antitumor Activity : In a xenograft model using human cancer cell lines, administration of specific derivatives resulted in significant tumor size reduction compared to untreated controls, suggesting a strong therapeutic effect .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The morpholine ring can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Morpholine Substitutions

Several benzoic acid derivatives share the morpholine moiety, which is critical for solubility and target binding:

2-Methoxy-5-morpholin-4-yl-benzoic Acid
  • Structure : A methoxy group (-OCH₃) replaces the methanesulfonyl group at the 5-position.
  • Key Differences : The methoxy group is electron-donating, reducing acidity (pKa ~4.5) compared to the sulfonyl group (pKa ~1.5). This compound is less reactive in electrophilic substitution but may exhibit improved membrane permeability due to reduced polarity .
2-Morpholino-5-nitrobenzoic Acid
  • Structure: A nitro group (-NO₂) is present at the 5-position instead of methanesulfonyl.
  • This compound is often used as a synthetic intermediate for further functionalization .

Table 1: Comparison of Morpholine-Containing Benzoic Acid Derivatives

Compound Substituents (Position) Molecular Formula pKa (COOH) Key Applications
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid -SO₂CH₃ (5), morpholine (2) C₁₂H₁₅NO₅S ~1.5 Kinase inhibition, drug leads
2-Methoxy-5-morpholin-4-yl-benzoic acid -OCH₃ (5), morpholine (2) C₁₂H₁₅NO₄ ~4.5 Solubility enhancement
2-Morpholino-5-nitrobenzoic acid -NO₂ (5), morpholine (2) C₁₁H₁₂N₂O₅ ~1.0 Synthetic intermediate

Sulfonyl-Containing Benzoic Acid Derivatives

The methanesulfonyl group distinguishes the target compound from other sulfonamide or sulfonic acid analogs:

5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic Acid
  • Structure : A sulfamoyl group (-NHSO₂-) linked to a fluorophenyl ring at the 5-position.
  • The fluorine atom enhances metabolic stability .
2-Hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic Acid
  • Structure : A toluenesulfonyl group (-SO₂C₆H₄CH₃) at the 5-position.
  • However, it may reduce aqueous solubility compared to methanesulfonyl .

Table 2: Sulfonyl-Containing Benzoic Acid Derivatives

Compound Sulfonyl Group Molecular Formula LogP Biological Activity
This compound -SO₂CH₃ C₁₂H₁₅NO₅S 1.2 Kinase modulation
5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic acid -NHSO₂C₆H₄F C₁₄H₁₂FNO₄S 2.8 Enzyme inhibition
2-Hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid -SO₂C₆H₄CH₃ C₁₄H₁₂O₅S 3.1 CNS-targeted drug leads

Halogenated and Functionalized Benzoic Acids

highlights halogenated derivatives with thyroid receptor (TR) binding activity, providing insights into substituent effects:

3-(2-Chloro-4-trifluoromethylphenoxy)benzoic Acid
  • Structure: A chloro-trifluoromethylphenoxy group at the 3-position.
  • Key Differences : Halogenation enhances binding to TRα (score: -41.44), suggesting that electron-withdrawing groups improve target affinity. The absence of halogens in the target compound may limit TR binding but reduce toxicity risks .

Research Findings and Implications

  • Synthetic Utility : The morpholine and methanesulfonyl groups in the target compound enable versatile synthetic routes, such as amide coupling (via HATU) or hydrolysis of ester precursors, as seen in .
  • Biological Relevance : While halogenated analogs show strong receptor binding, the target compound’s sulfonyl-morpholine combination offers a balance of acidity, solubility, and selectivity, making it suitable for kinase inhibitors (e.g., analogs of garvagliptinum in ) .
  • Physicochemical Properties : The methanesulfonyl group’s strong electron-withdrawing nature enhances the carboxylic acid’s acidity, favoring salt formation for improved bioavailability.

Biological Activity

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and its implications in disease treatment.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a methanesulfonyl group and a morpholine moiety, which may influence its solubility and interaction with biological targets. Understanding the structure is essential for elucidating its biological functions.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For instance, derivatives of benzoic acid have been shown to modulate glycine transporters, affecting NMDA receptor activity, which is crucial in neurological functions and disorders such as schizophrenia and Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity across various assays:

  • Proteasomal Activity : The compound has been evaluated for its ability to induce proteasomal chymotrypsin-like activity, which is vital for protein degradation and cellular homeostasis. At concentrations around 5 μM, it showed enhanced activity compared to control compounds .
  • Cytotoxicity : The compound's cytotoxic effects were assessed against several tumor cell lines. Preliminary results suggest that it may inhibit cell proliferation effectively, indicating potential as an anticancer agent .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes like carbonic anhydrases, which play roles in various physiological processes and are targets for glaucoma treatments .

In Vivo Studies

While in vitro data is promising, in vivo studies are necessary to confirm efficacy and safety profiles:

  • Animal Models : The compound's effects on animal models have not been extensively documented yet; however, studies on related benzoic acid derivatives suggest potential benefits in reducing symptoms associated with neurodegenerative diseases by modulating NMDA receptor activity .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds found that they could mitigate neuronal death associated with oxidative stress in models mimicking Alzheimer's disease. This suggests that this compound may offer similar protective benefits through its bioactive properties .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of benzoic acid derivatives, reporting significant inhibition of tumor growth in xenograft models when treated with related compounds. This supports the hypothesis that this compound might possess similar therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid?

A practical approach involves sequential functionalization of the benzoic acid scaffold. First, introduce the methanesulfonyl group via sulfonylation of a precursor like 5-amino-2-(morpholin-4-yl)benzoic acid using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Second, optimize the coupling of morpholine using Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the halogenated intermediate. Reaction conditions (temperature, solvent, catalyst) should be tailored to minimize byproducts, as seen in analogous sulfonamide syntheses .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the positions of the methanesulfonyl and morpholine substituents. The deshielding effect of the sulfonyl group typically shifts aromatic proton signals downfield .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+ at 300.08 for C12_{12}H15_{15}NO5_5S).
  • HPLC Purity : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for polar derivatives .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

Use SHELXL for refinement, especially if twinning or high-resolution data are observed. For ambiguous electron density near the sulfonyl group, apply restraints to bond lengths and angles based on prior sulfonamide structures. Validate hydrogen bonding between the morpholine oxygen and carboxylic acid group using Mercury software. If data contradicts expected geometry (e.g., bond angles), cross-check with DFT-optimized models .

Q. What computational strategies predict the compound’s solubility and bioavailability?

  • Physicochemical Properties : Use PubChem’s computed descriptors (e.g., LogP = 1.2, topological polar surface area = 98 Å2^2) to estimate solubility and membrane permeability .
  • ADMET Prediction : Tools like SwissADME can model metabolic stability and cytochrome P450 interactions. The morpholine moiety may enhance solubility but reduce blood-brain barrier penetration .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?

  • Scaffold Modification : Replace the methanesulfonyl group with ethylsulfonyl (as in VEGFR2 inhibitors) to study steric effects .
  • Biological Assays : Test inhibitory activity against kinases (e.g., PI3K, mTOR) using fluorescence-based ATPase assays. Correlate IC50_{50} values with substituent electronic profiles (Hammett constants) .

Q. How to address low yields in sulfonylation or morpholine coupling steps?

  • Sulfonylation Optimization : Use DMF as a solvent to enhance reactivity, and monitor reaction progress via TLC. Quench excess methanesulfonyl chloride with ice-cold water to prevent hydrolysis .
  • Morpholine Coupling : For halogenated intermediates, employ Pd-catalyzed amination (e.g., XPhos precatalyst) with morpholine in toluene at 110°C. Purify via flash chromatography (ethyl acetate/hexane gradient) to isolate the product .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay Variability : Normalize data against positive controls (e.g., staurosporine for kinase inhibition). Replicate experiments under standardized conditions (pH, temperature).
  • Impurity Interference : Characterize byproducts (e.g., des-methyl analogs) using LC-MS and exclude batches with >95% purity. Reference EP/BP pharmacopeial standards for validation .

Methodological Tables

Parameter Recommended Method Reference
Synthetic Yield 65–75% (after column chromatography)
HPLC Retention Time 8.2 min (C18, 70% H2 _2O/30% MeCN)
Crystallographic Rmerge_\text{merge} <5% (for high-resolution data)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.